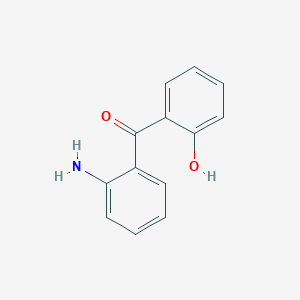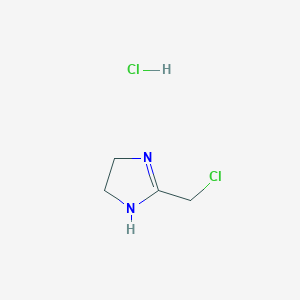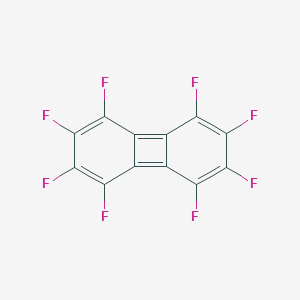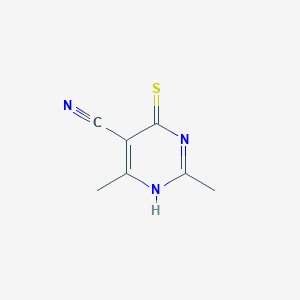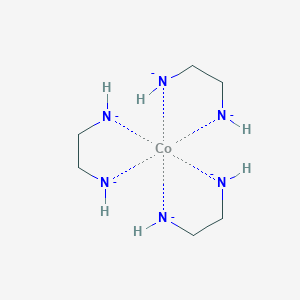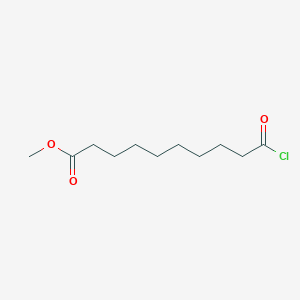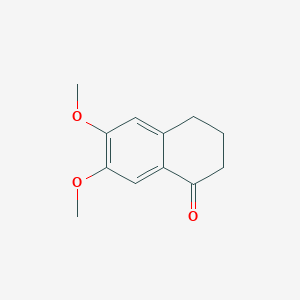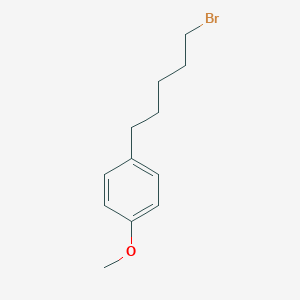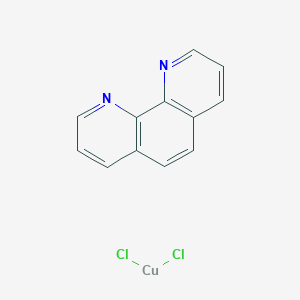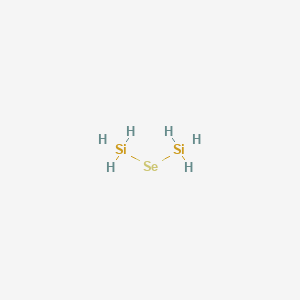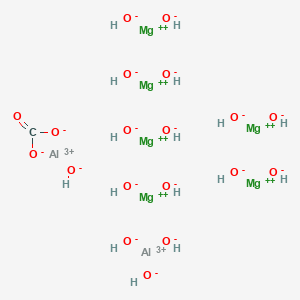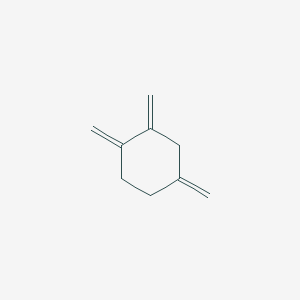
1,2,4-Trimethylidenecyclohexane
Overview
Description
1,2,4-Trimethylidenecyclohexane, also known as TMCH, is a cyclic hydrocarbon with the chemical formula C9H14. It is a colorless liquid with a strong odor, and it is commonly used in scientific research for its unique properties. TMCH is a highly reactive compound that is often used as a starting material for the synthesis of other compounds. In
Scientific Research Applications
Oxidation Studies
1,2,4-Trimethylidenecyclohexane (T124MCH) has been studied for its oxidation properties, particularly at low temperatures. This research is relevant in understanding its behavior as a surrogate compound for kerosene and diesel. It helps in releasing active intermediates and soot precursors, crucial for fuel analysis (Liu et al., 2019).
Synthesis and Characterization
The synthesis and characterization of different geometric isomers of 1,2,4-trimethylcyclohexanes have been achieved. This research provides insights into the stereochemistry and physical properties of these compounds (Mahmoud, 1968).
Thermal Isomerization
Studies have shown that compounds like 1,4-Bis(ethenylidene)cyclohexane can be thermally isomerized to produce 1,2,4-trimethylenecyclohexane. This research is significant in understanding thermal behavior and potential applications in material science (Lenk & Hopf, 1982).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds like 1,3,5-trimethylbenzene to produce 1,3,5-trimethylcyclohexane have been conducted. This is crucial in understanding reaction dynamics and product purity in chemical synthesis (Ray & Carr, 1995).
Chemical Synthesis and Applications
Research on the synthesis of novel compounds using 1,2-Diaminocyclohexane and their potential applications has been conducted. This includes studies on organic compounds and intermediates in chemical reactions (Diansheng, 2004).
properties
CAS RN |
14296-81-2 |
|---|---|
Product Name |
1,2,4-Trimethylidenecyclohexane |
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1,2,4-trimethylidenecyclohexane |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |
InChI Key |
AMBNQWVPTPHADI-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)C(=C)C1 |
Canonical SMILES |
C=C1CCC(=C)C(=C)C1 |
Other CAS RN |
14296-81-2 |
synonyms |
1,2,4-Tris(methylene)cyclohexane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

